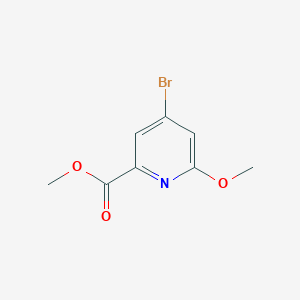

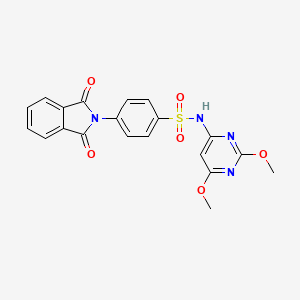

1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Cancer Therapy and Kinase Inhibition

The compound exhibits promising cytotoxic effects against different cancer cell lines. Notably, compound 5k emerged as a potent inhibitor, targeting enzymes such as EGFR, Her2, VEGFR2, and CDK2. Its IC50 values were comparable to the well-known TKI sunitinib . Further development of compound 5k as a multi-targeted kinase inhibitor could enhance its potency.

Antiproliferative Activity

Derivatives of this compound have demonstrated in vitro antiproliferative activity against human cancer cell lines . Researchers have explored its potential as an anticancer agent, particularly in inhibiting cell growth and proliferation.

CCR3 Receptor Antagonism

A novel class of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists was designed using structural modifications, including this compound . Investigating its role in modulating immune responses and inflammation could be valuable.

Apoptosis Induction

Mitochondrial membrane potential plays a crucial role in inducing apoptosis. Piperine treatment, which shares structural similarities with our compound, has been shown to lead to cell apoptosis by affecting mitochondrial membrane potential . Exploring similar mechanisms for our compound could yield insights into its apoptotic properties.

PKB Inhibition

Optimization of lipophilic substitution within a related series of compounds provided ATP-competitive, nanomolar inhibitors with selectivity for inhibition of PKB (protein kinase B) over closely related kinases . Investigating whether our compound exhibits similar selectivity could be valuable.

将来の方向性

The future directions for research on this compound could include further studies to elucidate its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Such research could provide valuable insights into the potential applications of this compound .

特性

IUPAC Name |

1-[4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c1-13(22)20-10-5-14(6-11-20)16(23)21-9-2-4-15(12-21)24-17-18-7-3-8-19-17/h3,7-8,14-15H,2,4-6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBNCOLHRFQXED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2570564.png)

![1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2570566.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2570570.png)

![3-(2,6-dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2570571.png)

![tert-butyl N-({2-[(4-hydroxypiperidin-1-yl)methyl]phenyl}methyl)carbamate](/img/structure/B2570573.png)

![N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide, trifluoroacetic acid](/img/structure/B2570579.png)